Lauramine oxide Lauramine oxide Dimethyldodecylamine-n-oxide is a crystalline solid.
Dodecyldimethylamine N-oxide is a tertiary amine oxide resulting from the formal oxidation of the amino group of dodecyldimethylamine. It has a role as a plant metabolite and a detergent. It derives from a hydride of a dodecane.
Lauramine oxide is a natural product found in Euglena gracilis with data available.
Brand Name: Vulcanchem
CAS No.: 1643-20-5
VCID: VC0532570
InChI: InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-14H2,1-3H3
SMILES: CCCCCCCCCCCC[N+](C)(C)[O-]
Molecular Formula: C14H31NO
Molecular Weight: 229.40 g/mol

Lauramine oxide

CAS No.: 1643-20-5

Cat. No.: VC0532570

Molecular Formula: C14H31NO

Molecular Weight: 229.40 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lauramine oxide - 1643-20-5

Specification

CAS No. 1643-20-5
Molecular Formula C14H31NO
Molecular Weight 229.40 g/mol
IUPAC Name N,N-dimethyldodecan-1-amine oxide
Standard InChI InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-14H2,1-3H3
Standard InChI Key SYELZBGXAIXKHU-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC[N+](C)(C)[O-]
Canonical SMILES CCCCCCCCCCCC[N+](C)(C)[O-]
Appearance Solid powder
Colorform Very hygroscopic needles from dry toluene.
Melting Point 266 to 268 °F (NTP, 1992)
130.5 °C

Introduction

Chemical Structure and Physicochemical Properties

Lauramine oxide (N,N-dimethyldodecylamine oxide\text{N,N-dimethyldodecylamine oxide}) belongs to the class of aliphatic tertiary amine oxides. Its molecular structure features a hydrophobic dodecyl chain linked to a hydrophilic amine oxide group, enabling surfactant behavior. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H31NO\text{C}_{14}\text{H}_{31}\text{NO}
Molecular Weight229.402 g/mol
CAS Number1643-20-5
AppearanceClear, pale-yellow liquid (30–40% active) or white crystalline solid
Density0.996 g/cm³
Melting Point132–133°C (crystalline form)
SolubilityMiscible in water

The compound’s amphoteric nature allows it to act as a nonionic surfactant at neutral to alkaline pH and a cationic surfactant under acidic conditions . This duality enhances its compatibility with anionic, nonionic, and cationic formulations .

Synthesis and Manufacturing

Lauramine oxide is synthesized via the oxidation of tertiary amines. The industrial process involves:

  • Reactants: Lauryl dimethylamine (derived from coconut or palm kernel oil) and hydrogen peroxide .

  • Reaction Conditions: Slow mixing at 60°C, followed by heating to 75°C to complete oxidation .

  • Purification: Residual peroxide is neutralized using sodium sulfite or manganese dioxide, yielding a 30–40% active solution .

Critical quality control measures include monitoring for impurities such as isopropyl alcohol (used to improve fluidity) and nitrosamines, which may form if nitrosating agents are present .

Environmental Impact and Biodegradability

  • Aquatic Toxicity: LC₅₀ values of 1–10 mg/L for fish (Category 2) .

  • Biodegradation: Readily biodegradable under aerobic conditions, minimizing persistent environmental accumulation .

Regulatory bodies classify lauramine oxide as non-HAP (Hazardous Air Pollutant) and Prop 65 exempt, supporting its use in “green” formulations .

Regulatory and Compliance Considerations

  • Cosmetic Use: Permitted in rinse-off products at ≤3.7% and leave-on products at lower concentrations .

  • Nitrosamine Restrictions: Formulations must avoid nitrosating agents to prevent carcinogenic nitrosamine formation .

  • Labeling Requirements: Mandatory hazard statements for eye irritation and aquatic toxicity .

Recent Advances and Future Directions

Recent research focuses on:

  • Nitrosamine Mitigation: Development of antioxidant additives to inhibit nitrosation during storage .

  • Bio-Based Synthesis: Exploration of enzymatic oxidation methods to improve sustainability .

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